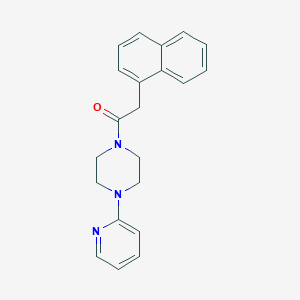
2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one is a research chemical with the CAS No 924214-12-0. It has a molecular formula of C21H21N3O and a molecular weight of 331.4 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 . This notation provides a way to represent the structure using ASCII strings.科学的研究の応用
Metal–Organic Complexes and Photocatalytic Properties
The construction of metal–organic complexes using ligands with naphthyl and pyridyl moieties, such as 2-naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one, has shown promise in the development of diverse metal–organic networks. These complexes demonstrate interesting fluorescence and photocatalytic properties, which can be tailored by varying the spacer length in bis-pyridyl-bis-amide ligands. For instance, hydrothermally synthesized complexes with 1,4-naphthalenedicarboxylic acid and different bis-pyridyl-bis-amide ligands exhibit varied topologies and functionalities, including potential applications in fluorescence and photocatalysis (Lin et al., 2015).
Chromatographic Applications and Derivatization
Compounds with a structure related to this compound have been used as derivatization agents in chromatography. These agents facilitate the separation and detection of analytes by introducing chromophoric or fluorophoric groups, enhancing the analyte's detectability in liquid chromatography. The use of such derivatization agents has shown effectiveness in improving the sensitivity and selectivity of analytical methods, as demonstrated in studies involving iodide anion derivatization and caproic acid (Kou et al., 1995; Wu et al., 1997).
Antimicrobial and Anticonvulsant Activities
Research into the medicinal applications of naphthyl-piperazine derivatives has uncovered their potential as antimicrobial and anticonvulsant agents. For example, synthesis and characterization of mononuclear transition metal dithiocarbamate complexes with pendant 2-chloro-3-amino-1,4-naphthoquinone groups have demonstrated medium to strong fluorescence emission, electroactive properties, and notably, broad-spectrum antimicrobial activity, highlighting their potential as antibacterial agents (Verma & Singh, 2015). Similarly, derivatives synthesized for anticonvulsant activity evaluation have shown promising results in delaying strychnine-induced seizures, indicating their potential in developing new anticonvulsant medications (Ghareb et al., 2017).
Fluorescent Probes for Metal Ion Detection
The development of fluorescent “turn-on” probes based on naphthalimide derivatives, which share structural similarities with this compound, for the detection of metal ions like Hg2+ in buffer solutions and living cells, represents another significant application. These probes operate via mechanisms that inhibit photo-induced electron transfer, offering a sensitive and selective method for monitoring metal ions in environmental and biological samples (Wang et al., 2019).
特性
IUPAC Name |
2-naphthalen-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(16-18-8-5-7-17-6-1-2-9-19(17)18)24-14-12-23(13-15-24)20-10-3-4-11-22-20/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWBIGHJYAGZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
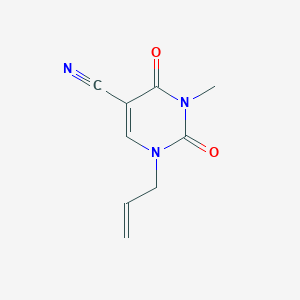

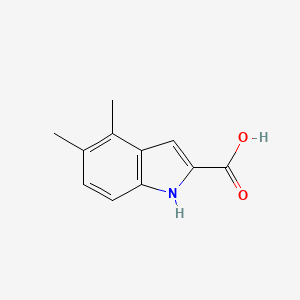
![N-(2-cyanoethyl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2777192.png)
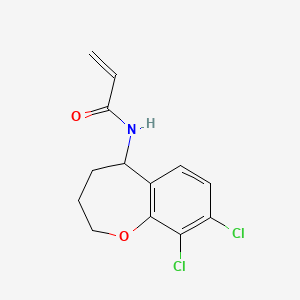
![1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2777199.png)

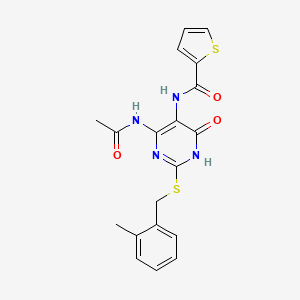
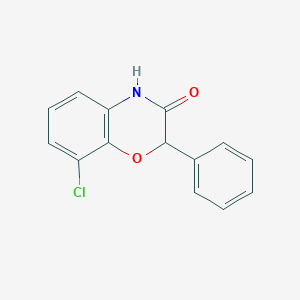

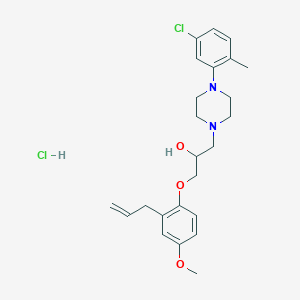
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)

![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)
